Antifungal Activity Ranking Against Structural Analogs in Fungal Growth Inhibition Assays
In a direct head-to-head comparison of fungicidal activity among synthesized analogs of the natural antifungal compound (E)-hex-2-enal, 2-ethylhex-2-enal demonstrated superior potency compared to its corresponding saturated analog, the carboxylic acid derivative, and the alcohol derivative. The study established a clear activity ranking based on growth inhibition of various fungi when compounds were applied via the gaseous phase or in suspension [1].
| Evidence Dimension | Fungicidal activity ranking |
|---|---|
| Target Compound Data | 2-Ethylhex-2-enal: Rank 3 (moderate activity) |
| Comparator Or Baseline | Enolacetate of 2-ethylhex-2-enal (Rank 1, highest activity); 2-Ethylhex-2-enoic acid (Rank 2); 2-Ethylhex-2-en-1-ol (Rank 4, lowest activity); Saturated analogs (less efficient than unsaturated) |
| Quantified Difference | Activity ranking: Enolacetate > 2-Ethylhex-2-enoic acid > 2-Ethylhex-2-enal > 2-Ethylhex-2-en-1-ol. Saturated analogs showed same order but reduced efficiency. |
| Conditions | In vitro fungicidal assays against various fungal species; compounds applied via gaseous phase or suspension; ultrastructural effects analyzed in Mucor mucedo |
Why This Matters
This ranking enables rational selection of the optimal molecular scaffold for antifungal applications, confirming that 2-ethylhex-2-enal offers a specific activity profile distinct from its oxidized, reduced, or saturated derivatives.
- [1] Casperson, G., Banasiak, L., Lyr, H., & Sunkel, M. (1986). Wirkung von 2‐Ethyl‐2‐en‐l‐al und verwandter Verbindungen auf Wachstum und Ultrastruktur von Pilzen. Journal of Basic Microbiology, 26(5), 259-269. DOI: 10.1002/jobm.3620260502 View Source
